molecular formula C21H28O5Si2 B6322498 1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane CAS No. 917090-24-5

1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane

Cat. No.: B6322498
CAS No.: 917090-24-5
M. Wt: 416.6 g/mol
InChI Key: FQFOZTKGYACWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane is an organosilicon compound that features a phenanthrene group attached to a disilabutane backbone. Organosilicon compounds are known for their unique properties and applications in various fields, including materials science, organic synthesis, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane typically involves the following steps:

    Starting Materials: The synthesis begins with phenanthrene and suitable silicon-containing precursors.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of silicon compounds. Common solvents include tetrahydrofuran (THF) or toluene.

    Catalysts: Transition metal catalysts such as palladium or platinum may be used to facilitate the coupling reactions.

Industrial Production Methods

Industrial production methods for organosilicon compounds often involve large-scale batch or continuous flow processes. These methods emphasize high yield, purity, and cost-effectiveness. The use of automated systems and advanced purification techniques, such as distillation and chromatography, is common.

Chemical Reactions Analysis

Types of Reactions

1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the phenanthrene group to more saturated hydrocarbons.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized organosilicon compounds.

Scientific Research Applications

1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Tetramethoxysilane: A simpler organosilicon compound with four methoxy groups attached to a silicon atom.

    Phenyltrimethoxysilane: Contains a phenyl group and three methoxy groups attached to silicon.

    Diphenyldimethoxysilane: Features two phenyl groups and two methoxy groups on silicon.

Uniqueness

1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane is unique due to its combination of a phenanthrene group and a disilabutane backbone, which imparts distinct chemical and physical properties compared to simpler organosilicon compounds.

Properties

IUPAC Name

dimethoxy-phenanthren-9-yl-(2-trimethoxysilylethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O5Si2/c1-22-27(23-2,14-15-28(24-3,25-4)26-5)21-16-17-10-6-7-11-18(17)19-12-8-9-13-20(19)21/h6-13,16H,14-15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFOZTKGYACWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CC[Si](OC)(OC)OC)(C1=CC2=CC=CC=C2C3=CC=CC=C31)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O5Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.